molecular formula C19H17NO4 B12901048 Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]- CAS No. 651054-43-2

Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-

Cat. No.: B12901048
CAS No.: 651054-43-2
M. Wt: 323.3 g/mol
InChI Key: HDJHUVWQWGEDSN-UHFFFAOYSA-N
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Description

1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline moiety substituted with methoxy groups at positions 6 and 7, and an ethanone group attached to a phenyl ring via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Ether Formation: The phenyl ring is introduced through an ether linkage by reacting the methoxylated quinoline with a phenol derivative under basic conditions, typically using potassium carbonate as the base and a suitable solvent like dimethylformamide.

    Ethanone Introduction:

Industrial Production Methods

Industrial production of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different alkoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline alcohol derivatives.

    Substitution: Alkoxy-substituted quinoline derivatives.

Scientific Research Applications

1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes like kinases and proteases by binding to their active sites, thereby blocking their activity.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
  • N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Uniqueness

1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

CAS No.

651054-43-2

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

1-[3-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]ethanone

InChI

InChI=1S/C19H17NO4/c1-12(21)13-5-4-6-14(9-13)24-17-7-8-20-16-11-19(23-3)18(22-2)10-15(16)17/h4-11H,1-3H3

InChI Key

HDJHUVWQWGEDSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC

Origin of Product

United States

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